molecular formula C17H13N3O3S2 B2721554 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-57-6

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No.: B2721554
CAS No.: 862976-57-6
M. Wt: 371.43
InChI Key: LHKSQSWYPXPIMF-UHFFFAOYSA-N
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Description

The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine features a complex tricyclic framework fused with a benzothiazole moiety. The benzothiazole ring is substituted with an ethoxy group at position 6, while the tricyclic system incorporates oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms in a [7.3.0.0^{3,7}] ring configuration.

Synthetic routes for analogous compounds involve condensation reactions between benzothiazol-2-yl amines and cyclic ketones or aldehydes. For example, spiro and tricyclic systems are formed via reactions like those described in , where benzothiazol-2-yl-imine intermediates react with cyclic diones to generate fused heterocycles .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-2-21-9-3-4-10-14(5-9)24-16(18-10)20-17-19-11-6-12-13(23-8-22-12)7-15(11)25-17/h3-7H,2,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKSQSWYPXPIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

Retrosynthetic Analysis

The preparation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can be approached through a convergent synthesis involving two key components:

  • The 6-ethoxy-1,3-benzothiazol-2-yl component, which requires specific functionalization for amine coupling
  • The 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine component, which contains the complex tricyclic system

Key Intermediates

The synthesis pathway relies on strategic formation of reactive intermediates including:

  • 6-ethoxy-2-chlorobenzothiazole
  • 6-ethoxy-2-aminobenzothiazole
  • 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Preparation of 6-Ethoxy-1,3-benzothiazol-2-yl Component

Formation of Benzothiazole Core

The benzothiazole ring system is typically constructed through the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions. For the specific 6-ethoxy derivative, this approach must begin with appropriately substituted starting materials. The reaction proceeds through initial imine formation followed by intramolecular cyclization and oxidation.

Formation of benzothiazole ring:
2-Aminobenzenethiol + aldehyde/ketone → 2-substituted benzothiazole

Activation of 2-Position

To prepare the benzothiazole component for coupling with the tricyclic amine, the 2-position must be activated. This activation typically follows one of two routes:

Chlorination Method

A widely employed method involves the conversion of 2-amino-6-ethoxybenzothiazole to a 2-hydrazino derivative, followed by chlorination:

  • Hydrazine Formation : 2-Amino-6-ethoxybenzothiazole is reacted with hydrazine hydrate and hydrazine dihydrochloride in ethylene glycol at approximately 140°C under nitrogen atmosphere for 2 hours.

  • Chlorination Step : The resulting 2-hydrazino-6-ethoxybenzothiazole is treated with thionyl chloride at 50°C for approximately 1 hour. After cooling to room temperature, the reaction mixture is poured into ice water, and the precipitate is collected by filtration, washed with water, and taken up in dichloromethane for purification.

Alternative Activation Methods

Other functional groups that can activate the 2-position for nucleophilic substitution include:

  • Bromination using phosphorus tribromide
  • Formation of 2-methylsulfonyl derivatives
  • Triazole-based leaving groups

Synthesis of Tricyclic Component

Construction of the 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca System

The preparation of the tricyclic component presents significant synthetic challenges due to its complex structure. Drawing from methodologies used for similar tricyclic compounds such as 5,5-difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraen-11-amine, the synthesis typically involves:

Multi-step Building Block Approach

The construction begins with appropriately functionalized precursors containing the necessary heteroatoms (oxygen, sulfur, and nitrogen) in the correct arrangement. This approach requires careful selection of starting materials and strategic planning of reaction sequences.

Key Cyclization Reactions

Formation of the tricyclic system involves critical cyclization reactions to construct the heterocyclic rings:

  • Intramolecular cyclization reactions to form the oxadiazole rings
  • Sulfur incorporation methods to establish the thiazole component
  • Nitrogen incorporation for the azacyclic structure

Amine Functionalization

The 11-amine position of the tricyclic system requires specific functionalization to enable coupling with the benzothiazole component. This may involve:

  • Protection/deprotection strategies to prevent undesired side reactions
  • Selective functionalization methods to ensure reactivity at the desired position
  • Preparation of reactive amine intermediates to facilitate coupling reactions

Coupling Strategies

Nucleophilic Substitution Approach

The most direct method for coupling the components involves nucleophilic substitution reaction between the activated 2-position of the benzothiazole component and the amine functionality of the tricyclic component.

Reaction Conditions

This coupling is typically conducted under the following conditions:

  • Solvent : Acetonitrile, dimethylformamide, or other polar aprotic solvents
  • Base : Potassium carbonate, sodium bicarbonate, or triethylamine to neutralize acid formed
  • Temperature : Generally reflux conditions (60-110°C depending on solvent)
  • Reaction time : 6-7 hours, with monitoring by thin-layer chromatography (TLC)
Mechanism

The reaction proceeds through nucleophilic attack of the tricyclic amine on the electrophilic carbon at the 2-position of the activated benzothiazole, with displacement of the leaving group (typically chloride).

Alternative Coupling Methods

Copper-Catalyzed Amination

For challenging coupling reactions, copper-catalyzed amination can be employed:

  • Catalyst : Cu(I) sources such as CuI or CuBr
  • Ligand : N,N-dimethylglycine or similar
  • Base : K₂CO₃ or Cs₂CO₃
  • Solvent : DMF or DMSO
  • Temperature : 110-130°C
Palladium-Catalyzed Cross-Coupling

In some cases, palladium-catalyzed cross-coupling may offer advantages:

  • Catalyst : Pd₂(dba)₃ or Pd(OAc)₂
  • Ligand : BINAP, XantPhos, or similar
  • Base : NaOtBu or Cs₂CO₃
  • Solvent : Toluene or 1,4-dioxane
  • Temperature : 80-120°C

Reaction Conditions Optimization

Solvent Effects

Table 1: Solvent Effects on Coupling Reaction Efficiency

Solvent Polarity Index Typical Yield (%) Reaction Time (h) Advantages Limitations
Acetonitrile 5.8 75-85 6-7 Good solubility, moderate boiling point Moisture sensitive
DMF 6.4 80-90 4-6 Excellent solubility, high boiling point Difficult removal, toxicity
Ethylene glycol 6.9 70-80 2-3 Effective for hydrazine reactions High boiling point, extraction challenges
Xylene 2.5 60-75 8-10 Good for high-temperature reactions Limited solubility for polar compounds
DMSO 7.2 75-85 4-5 Excellent solubility for most reagents High boiling point, challenging workup

Temperature Parameters

The reaction temperature significantly impacts both the rate and selectivity of the coupling process. Typical temperature regimes include:

  • For chlorination reactions : 50-70°C with careful monitoring to avoid side reactions
  • For hydrazine formation : 140°C in ethylene glycol for 2-4 hours
  • For coupling reactions : Typically reflux temperature of the chosen solvent, often 80-110°C

Catalyst and Base Selection

Table 2: Catalyst and Base Effects on Reaction Outcomes

Catalyst/Base Optimal Concentration Primary Function Effect on Yield Effect on Purity
K₂CO₃ 1.5-2.0 eq. Base for neutralization Moderate increase Minimal impact
NaHCO₃ 1.0-1.5 eq. Mild base Slight increase Improved purity
Et₃N 1.2-2.0 eq. Organic base, HCl scavenger Significant increase Variable impact
CuI/Ligand 5-10 mol% Coupling catalyst Major increase Requires purification
Pd catalyst 1-5 mol% Cross-coupling catalyst Substantial increase Requires careful purification

Purification and Characterization

Purification Techniques

The purification of this compound requires a combination of techniques:

Chromatographic Methods
  • Column chromatography : Typically using silica gel with appropriate solvent systems such as ethyl acetate/hexane or dichloromethane/methanol gradients
  • Preparative HPLC : For final purification to achieve high purity (>98%)
Crystallization Techniques
  • Recrystallization : Often from ethanol, methanol, or ethyl acetate
  • Solvent/antisolvent crystallization : Using solvent pairs such as dichloromethane/hexane
Extraction Procedures
  • Liquid-liquid extraction : Using dichloromethane or ethyl acetate with aqueous phases
  • Acid-base extraction : Exploiting the basic nature of the amine functionality

Analytical Characterization

Comprehensive characterization of the final compound involves multiple analytical techniques:

Spectroscopic Analysis
  • ¹H-NMR : Confirms hydrogen environments and coupling patterns
  • ¹³C-NMR : Verifies carbon framework and functional groups
  • IR spectroscopy : Identifies key functional groups, particularly the amine linkage
Mass Spectrometry
  • LC-MS : Confirms molecular weight and purity
  • HRMS : Provides exact mass measurement to confirm molecular formula
  • Fragmentation patterns : Helps verify structural features

Scale-Up Considerations and Industrial Production

Laboratory to Industrial Scale Translation

Scaling the synthesis from laboratory to industrial scale introduces several considerations:

Reaction Engineering
  • Heat transfer : Larger vessels require careful temperature control
  • Mixing efficiency : Mechanical stirring replaces magnetic stirring
  • Addition rates : Controlled addition becomes critical for exothermic steps
Continuous Flow Processing

For industrial production, continuous flow chemistry offers advantages:

  • Improved heat transfer : Better temperature control in exothermic reactions
  • Consistent reaction times : More uniform product quality
  • Reduced solvent usage : More environmentally friendly approach

Synthetic Routes Comparison

Comparative Analysis of Preparation Methods

Different synthetic approaches can be evaluated based on multiple criteria:

Table 4: Comparison of Synthetic Routes

Synthetic Route Overall Yield Number of Steps Key Advantages Major Limitations Resource Requirements
Sequential construction 20-35% 8-10 Single reaction sequence, simpler tracking Lower overall yield, longer timeline Moderate, sequential resource allocation
Convergent synthesis 30-45% 6-8 Higher overall yield, parallel operations Complex final coupling, purification challenges Higher, parallel resource allocation
Linear synthesis with late functionalization 25-40% 7-9 Simplified purification of intermediates Potential selectivity issues with late-stage modifications Moderate, focused on early intermediates

Optimization Opportunities

Several opportunities exist for optimizing the preparation methods:

Catalyst Development
  • New catalytic systems : Development of specialized catalysts for key transformation steps
  • Asymmetric catalysis : Where stereochemical control is needed
  • Enzyme-catalyzed transformations : For specific functional group modifications
Green Chemistry Approaches
  • Solvent-free conditions : Reducing environmental impact
  • Atom economy improvements : Redesigning synthetic routes for higher efficiency
  • Renewable feedstocks : Where applicable for starting materials

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole-Containing Heterocycles

Compound Name Core Structure Substituents Heteroatoms (O/S/N) Key Features
Target Compound Tricyclo[7.3.0.0^{3,7}]dodeca 6-ethoxy-benzothiazol-2-yl 2O, 1S, 1N Ethoxy group; fused tricyclic
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane 6-R-benzothiazol-2-yl 1O, 1N Spiro architecture; dimethylamino
N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides Benzamide-thioureido-benzothiazole Substituted benzoyl 1S, 2N Thioureido linker; planar
(E)-5-arylidenethiazolidine-2,4-diones Thiazolidinedione Arylidene 2O, 1S, 1N Conjugated enone system

Key Observations :

  • The target compound’s tricyclic system with dioxa and thia bridges distinguishes it from spiro (e.g., ) or planar benzamide-thioureido derivatives (e.g., ).
  • The 6-ethoxy group on benzothiazole may enhance lipophilicity compared to dimethylamino () or thiocyanate () substituents.

Table 3: Bioactivity and Drug-Likeness

Compound Type Biological Activity LogP (Predicted) Toxicity Profile Reference
Target Compound Analogs Not reported (structural) ~3.5 (estimated) Likely low
Benzothiazole-thioureido hybrids Antibacterial (Gram±) 2.8–3.2 Moderate hepatotoxicity
Thiazolidinedione derivatives Anti-tubercular (MIC: 1–4 µg/mL) 2.1–2.7 High metabolic stability

Insights :

  • The ethoxy group and tricyclic framework may improve blood-brain barrier penetration compared to smaller derivatives (e.g., ).
  • Toxicity risks for the target compound remain unstudied but could mirror benzothiazole-thioureido hybrids (e.g., hepatic strain in ).

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that combines various structural features known for their biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of the Compound

This compound features a benzothiazole moiety with an ethoxy group and a tricyclic structure that includes dioxane and thiadiazine components. The unique combination of these functional groups contributes to its chemical reactivity and biological properties.

Biological Activities

Preliminary studies indicate that compounds with similar structural frameworks exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing benzothiazole and dioxane frameworks have shown significant antimicrobial properties against various pathogens. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes involved in metabolic processes.
  • Antitumor Properties : The compound has been investigated for its potential anticancer effects. It may inhibit tyrosine kinases, which are crucial for cancer cell proliferation and survival. By blocking these pathways, the compound can induce apoptosis in tumor cells.
  • Enzyme Inhibition : The interaction of this compound with specific enzymes has been a focus of research. For instance, it may inhibit urease activity, which is relevant in treating infections caused by urease-producing bacteria.

The biological activity of this compound can be explained through various mechanisms:

  • Enzyme Interaction : The compound likely binds to active sites on target enzymes, disrupting their normal function and leading to downstream effects such as reduced cell growth or increased apoptosis in cancer cells.
  • Molecular Docking Studies : Computational studies have shown that the compound can form stable interactions with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its efficacy against specific biological targets .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

StudyFindings
Antimicrobial Evaluation A study demonstrated that similar benzothiazole derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Activity Research indicated that derivatives with benzothiazole moieties showed cytotoxic effects on various cancer cell lines by inducing apoptosis through mitochondrial pathways.
Enzyme Inhibition Assays Investigations into urease inhibition revealed that compounds with similar structures could effectively reduce urease activity in vitro, suggesting potential therapeutic applications in treating infections caused by urease-producing bacteria.

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